Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-
Brand Name: Vulcanchem
CAS No.: 401573-40-8
VCID: VC18737728
InChI: InChI=1S/C9H14N2O3S/c1-14-9-5-7(6-10)3-4-8(9)11-15(2,12)13/h3-5,11H,6,10H2,1-2H3
SMILES:
Molecular Formula: C9H14N2O3S
Molecular Weight: 230.29 g/mol

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-

CAS No.: 401573-40-8

Cat. No.: VC18737728

Molecular Formula: C9H14N2O3S

Molecular Weight: 230.29 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- - 401573-40-8

Specification

CAS No. 401573-40-8
Molecular Formula C9H14N2O3S
Molecular Weight 230.29 g/mol
IUPAC Name N-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide
Standard InChI InChI=1S/C9H14N2O3S/c1-14-9-5-7(6-10)3-4-8(9)11-15(2,12)13/h3-5,11H,6,10H2,1-2H3
Standard InChI Key NMNMQHZIKFLARR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CN)NS(=O)(=O)C

Introduction

Chemical Structure and Properties

Molecular Formula and Physical Properties

The molecular formula of Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is C₉H₁₄N₂O₃S, with a molecular weight of 230.29 g/mol. Its IUPAC name reflects the substitution pattern: N-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide. The presence of the methoxy group enhances solubility in polar solvents, while the aminomethyl moiety introduces nucleophilic reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄N₂O₃S
Molecular Weight230.29 g/mol
IUPAC NameN-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide
Canonical SMILESCOC₁=C(C=CC(=C₁)CN)NS(=O)(=O)C

Spectroscopic Characterization

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. The IR spectrum typically shows characteristic S=O stretches at 1150–1350 cm⁻¹ and N-H bending modes near 1600 cm⁻¹ . In ¹H NMR, the methoxy group resonates as a singlet at δ 3.7–3.9 ppm, while the aminomethyl protons appear as a broad singlet at δ 2.8–3.2 ppm due to hydrogen bonding .

Chemical Reactivity and Environmental Fate

Atmospheric Degradation

Methanesulfonamides participate in atmospheric reactions initiated by hydroxyl radicals (- OH). Theoretical studies on simpler analogs, such as methane sulfonamide (CH₃S(O)₂NH₂), reveal that H-atom abstraction from the -NH₂ group by - OH forms CH₃S(O)₂N- H and water . Subsequent reactions with O₂ yield peroxides, which decompose into secondary pollutants . While the environmental persistence of N-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide remains unstudied, its structural similarity suggests comparable degradation pathways.

Biological and Pharmacological Activity

Sulfonamides are historically recognized for their antimicrobial properties, but derivatives with aromatic substituents exhibit expanded therapeutic potential. For example, N-[4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl]methanesulfonamide hydrochloride (PubChem CID: 44181766) demonstrates applications in metabolic disorder research . Although direct data on the target compound’s bioactivity are sparse, its aminomethyl group may facilitate interactions with enzymes or receptors involved in cell signaling.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey SubstituentsBioactivity/Application
N-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide-CH₂NH₂, -OCH₃Exploratory drug candidate
N-[4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl]methanesulfonamide -COCH₂NH₂, -OCH₃, -OPhMetabolic research
Sotalol Hydrochloride-CH₂CH(OH)NHiPrβ-blocker (arrhythmia)

The aminomethyl group in the target compound contrasts with the aminoacetyl group in its phenoxy-substituted analog, reducing steric hindrance and potentially enhancing membrane permeability .

Applications in Scientific Research

Methanesulfonamide derivatives serve as intermediates in organic synthesis and probes for studying enzyme inhibition. The target compound’s structure suggests utility in:

  • Medicinal Chemistry: As a scaffold for designing kinase inhibitors or antimicrobial agents.

  • Materials Science: Functionalization of polymers via nucleophilic substitution at the aminomethyl group.

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